molecular formula C20H16ClNO2 B12584420 N-[([1,1'-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide CAS No. 648924-92-9

N-[([1,1'-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide

Cat. No.: B12584420
CAS No.: 648924-92-9
M. Wt: 337.8 g/mol
InChI Key: QPVUQIZXDLCUIK-UHFFFAOYSA-N
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Description

N-[([1,1’-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide is an organic compound that features a biphenyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[([1,1’-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a halobenzene with a phenylboronic acid in the presence of a palladium catalyst.

    Attachment of the Biphenyl Group to Benzamide: The biphenyl group is then attached to the benzamide structure through a nucleophilic substitution reaction. This involves the reaction of the biphenyl group with a suitable benzamide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[([1,1’-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom may result in the formation of various substituted derivatives.

Scientific Research Applications

N-[([1,1’-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is utilized in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-[([1,1’-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The biphenyl group allows the compound to bind to hydrophobic pockets in proteins, while the benzamide moiety can form hydrogen bonds with amino acid residues. This dual interaction enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[(2’-cyano[1,1’-biphenyl]-4-yl)methyl]-3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide: This compound shares a similar biphenyl structure but differs in its functional groups, leading to different biological activities.

    1,1’-Biphenyl, 2-methyl-: Another biphenyl derivative with a methyl group, used in different applications due to its distinct chemical properties.

Uniqueness

N-[([1,1’-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

CAS No.

648924-92-9

Molecular Formula

C20H16ClNO2

Molecular Weight

337.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[(2-phenylphenyl)methyl]benzamide

InChI

InChI=1S/C20H16ClNO2/c21-16-10-11-19(23)18(12-16)20(24)22-13-15-8-4-5-9-17(15)14-6-2-1-3-7-14/h1-12,23H,13H2,(H,22,24)

InChI Key

QPVUQIZXDLCUIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CNC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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